molecular formula C12H16N2O B1334877 2-Phenyl-1-(piperazin-1-yl)ethanone CAS No. 88372-33-2

2-Phenyl-1-(piperazin-1-yl)ethanone

Cat. No. B1334877
CAS RN: 88372-33-2
M. Wt: 204.27 g/mol
InChI Key: ZIZWHGCVLFSQBP-UHFFFAOYSA-N
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Patent
US06313293B1

Procedure details

The procedures of Example 1 were followed except that phenyl acetic acid (3.4 grams, 25 mmole), piperazine (4.3 grams, 50 mmole) and 1,1,1,3,3,3-hexamethyldisilazane (4.0 grams, 25 mmole) were reacted for 5 hours under 110° C. After extraction purification, 4.2 grams of Compound 10 was obtained. Yield: 82%.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([OH:10])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.C[Si](C)(C)N[Si](C)(C)C>>[CH2:7]([C:8]([N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)=[O:10])[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
N1CCNCC1
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted for 5 hours under 110° C
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
After extraction purification

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.